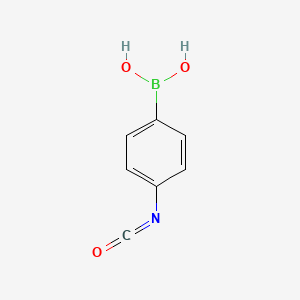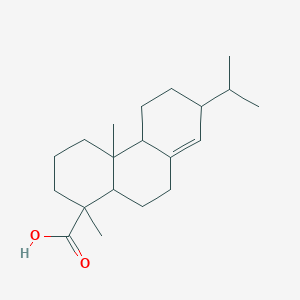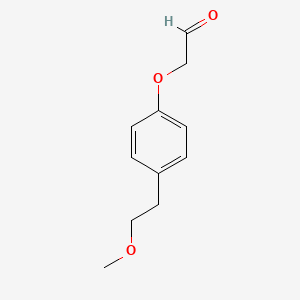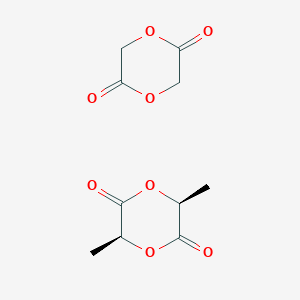
2-(isopropylmethylamino)-6-methylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isopropylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an isopropyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylmethylamino)-6-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid as the starting material.
N-Alkylation: The isonicotinic acid undergoes N-alkylation with isopropyl-methyl-amine under basic conditions to introduce the isopropyl-methyl-amino group at the 2-position.
Methylation: The resulting intermediate is then subjected to methylation at the 6-position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of isonicotinic acid are reacted with isopropyl-methyl-amine in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylmethylamino)-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the isonicotinic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-(isopropylmethylamino)-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(isopropylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-(Isopropyl-methyl-amino)-isonicotinic acid: Lacks the methyl group at the 6-position.
6-Methyl-isonicotinic acid: Lacks the isopropyl-methyl-amino group at the 2-position.
Isonicotinic acid: Lacks both the isopropyl-methyl-amino group and the methyl group.
Uniqueness
2-(isopropylmethylamino)-6-methylisonicotinic acid is unique due to the presence of both the isopropyl-methyl-amino group and the methyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-6-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-6-9(11(14)15)5-8(3)12-10/h5-7H,1-4H3,(H,14,15) |
InChI Key |
LUMMQXUVAGNUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)C(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
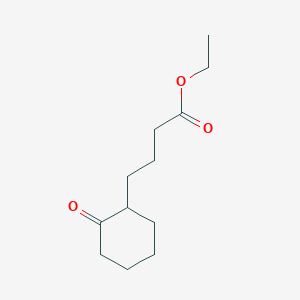
![1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B8641336.png)
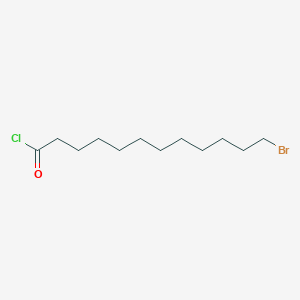
![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)
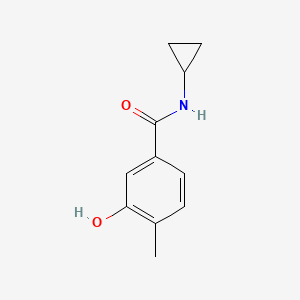
![2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8641367.png)
![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)
![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)
